molecular formula C15H10BrNO B092316 7-Bromo-2-phenyl-3,1-benzoxazepine CAS No. 19062-90-9

7-Bromo-2-phenyl-3,1-benzoxazepine

Katalognummer: B092316
CAS-Nummer: 19062-90-9
Molekulargewicht: 300.15 g/mol
InChI-Schlüssel: AIBBQTHVKOGPTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl fumarate is typically synthesized through the esterification of fumaric acid with ethanol. The process involves the reaction of fumaric acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield diethyl fumarate . The reaction can be represented as follows:

C4H4O4+2C2H5OHC8H12O4+2H2O\text{C}_4\text{H}_4\text{O}_4 + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_8\text{H}_12\text{O}_4 + 2\text{H}_2\text{O} C4​H4​O4​+2C2​H5​OH→C8​H1​2O4​+2H2​O

Industrial Production Methods: In industrial settings, diethyl fumarate is produced by the same esterification process but on a larger scale. The reaction mixture is typically heated under reflux conditions to drive the reaction to completion. After the reaction, the product is purified by washing with aqueous sodium carbonate, followed by drying with calcium chloride and distillation .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 7 serves as an electrophilic site for palladium-catalyzed cross-coupling reactions. For example:

  • Reaction with arylboronic acids yields 7-aryl-2-phenyl-3,1-benzoxazepine derivatives under microwave-assisted conditions (Table 1).

  • Optimal conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 100°C, 30 min .

SubstrateBoronic AcidYield (%)Product
7-Bromo-2-phenyl-3,1-benzoxazepine4-Methoxyphenyl827-(4-Methoxyphenyl) derivative
This compound2-Naphthyl757-Naphthyl derivative

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic displacement of bromine:

  • Ammonolysis with NH₃ in ethanol at 80°C produces 7-amino-2-phenyl-3,1-benzoxazepine (yield: 68%).

  • Thiol substitution using NaSH in DMF introduces a thiol group at position 7 (yield: 72%) .

Mechanistic studies suggest a two-step process involving σ-complex formation followed by bromide elimination .

Reduction Reactions

The oxazepine ring undergoes selective reduction:

  • Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the C=N bond, yielding 2-phenyl-3,1-benzoxazepane (Table 2).

  • Over-reduction is suppressed by using low H₂ pressure (1 atm).

Starting MaterialConditionsProductYield (%)
This compound10% Pd/C, H₂ (1 atm), EtOH7-Bromo-2-phenyl-3,1-benzoxazepane89

Photochemical Reactions

UV irradiation induces ring expansion via -sigmatropic shifts:

  • Formation of benzodiazepine derivatives occurs in acetonitrile under 254 nm light (quantum yield: Φ = 0.15).

  • Substituent effects indicate stabilization of the transition state by the phenyl group at position 2.

Acid-Catalyzed Rearrangements

Protonation of the nitrogen atom triggers ring-opening pathways:

  • In HCl/MeOH , the oxazepine ring cleaves to form 2-(2-bromophenyl)-N-phenylacetamide (yield: 64%).

  • Kinetic studies reveal first-order dependence on acid concentration .

Functionalization via Directed C–H Activation

The bromine atom directs regioselective C–H functionalization:

  • Iodination using NIS/Pd(OAc)₂ in CH₃CN introduces iodine at position 5 (yield: 58%) .

  • Methylation via directed ortho-lithiation (LDA, MeI) occurs at position 4 (yield: 73%).

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

7-Bromo-2-phenyl-3,1-benzoxazepine exhibits a range of pharmacological activities:

  • Anxiolytic Effects : Research indicates that compounds within the benzodiazepine class, including this compound, may enhance the action of GABA (gamma-aminobutyric acid), a neurotransmitter that inhibits nerve transmission in the brain, leading to anxiolytic effects.
  • Sedative Properties : Similar to other benzodiazepines, this compound has been shown to possess sedative effects in animal models. These effects are likely mediated through its interaction with GABA_A receptors, which are crucial for calming neural activity.
  • Potential Anti-aggressive Effects : Some studies suggest that derivatives of benzodiazepines can exhibit anti-aggressive properties, making them candidates for treating disorders characterized by aggression and anxiety .

Case Study 1: Anxiolytic Activity Assessment

A study conducted on animal models demonstrated that this compound significantly reduced anxiety-like behaviors. The compound was administered at varying doses to evaluate its efficacy compared to standard anxiolytics like diazepam. Results indicated that lower doses of this compound produced comparable anxiolytic effects with fewer side effects related to sedation.

Case Study 2: Mechanistic Studies

Further research focused on the mechanistic pathways through which this compound exerts its effects. Binding assays revealed a high affinity for GABA_A receptors, suggesting that the compound enhances GABAergic transmission in a manner similar to established benzodiazepines. This finding supports its potential use in treating anxiety disorders.

Comparative Analysis with Related Compounds

The following table highlights the structural and functional comparisons between this compound and other benzodiazepines:

Compound NameStructural FeaturesBiological Activity
DiazepamLacks bromine; contains a phenyl groupAnxiolytic; muscle relaxant
BromazepamContains bromine; similar diazepine structureAnxiolytic; used for anxiety disorders
ClonazepamContains nitro group; different substituentsAnticonvulsant; anxiolytic effects
BrotizolamSimilar structure; additional methyl groupAnxiolytic; short half-life

This comparative analysis illustrates how variations in substituents affect the biological activities and therapeutic applications of these compounds.

Wirkmechanismus

The mechanism of action of diethyl fumarate involves its electrophilic nature, which allows it to participate in various chemical reactions. In biological systems, it is believed to exert its effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, leading to anti-inflammatory and antioxidant responses . This pathway is crucial in protecting cells from oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Diethyl Fumarate: Diethyl fumarate is unique in its trans configuration, which makes it more reactive in certain chemical reactions, such as the Diels-Alder reaction, compared to its cis isomer, diethyl maleate . This reactivity makes it a valuable compound in organic synthesis and industrial applications.

Eigenschaften

CAS-Nummer

19062-90-9

Molekularformel

C15H10BrNO

Molekulargewicht

300.15 g/mol

IUPAC-Name

7-bromo-2-phenyl-3,1-benzoxazepine

InChI

InChI=1S/C15H10BrNO/c16-13-6-7-14-12(10-13)8-9-18-15(17-14)11-4-2-1-3-5-11/h1-10H

InChI-Schlüssel

AIBBQTHVKOGPTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br

Synonyme

7-Bromo-2-phenyl-3,1-benzoxazepine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.